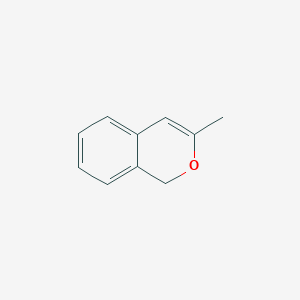
1H-2-Benzopyran, 3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-2-Benzopyran, 3-methyl- is a heterocyclic organic compound that belongs to the benzopyran family. Benzopyrans are known for their diverse biological activities and are found in various natural products. The structure of 1H-2-Benzopyran, 3-methyl- consists of a benzene ring fused to a pyran ring with a methyl group attached to the third carbon of the pyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-2-Benzopyran, 3-methyl- can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of O-alkenyloxy/alkynyloxy-acetophenones with pyrazolones in triethylammonium acetate under microwave irradiation has been reported to yield benzopyran derivatives . Another method involves the Knoevenagel condensation of aromatic aldehydes with methyl cyanoacetate, followed by cyclization .
Industrial Production Methods: Industrial production of 1H-2-Benzopyran, 3-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1H-2-Benzopyran, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzopyrans.
Aplicaciones Científicas De Investigación
1H-2-Benzopyran, 3-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1H-2-Benzopyran, 3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1H-2-Benzopyran-1-one: Another benzopyran derivative with similar structural features but different biological activities.
Bis-(1H-2-benzopyran-1-one) derivatives: These compounds have been studied for their antimicrobial properties.
Uniqueness: 1H-2-Benzopyran, 3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the third carbon of the pyran ring differentiates it from other benzopyran derivatives and influences its reactivity and interactions.
Propiedades
Número CAS |
29727-02-4 |
|---|---|
Fórmula molecular |
C10H10O |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
3-methyl-1H-isochromene |
InChI |
InChI=1S/C10H10O/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-6H,7H2,1H3 |
Clave InChI |
HEIAGRNVOHGGKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B11923113.png)
![7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11923118.png)






![3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11923149.png)
![8-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11923156.png)
![Pyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B11923157.png)
![2,7-Dimethyloxazolo[4,5-c]pyridine](/img/structure/B11923172.png)

